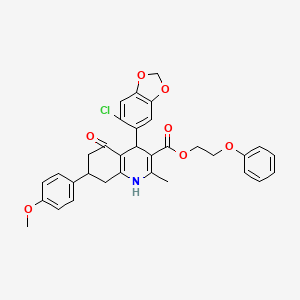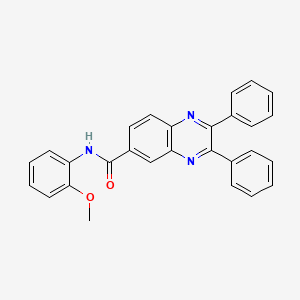![molecular formula C12H17BrOS B5236084 1-bromo-4-[3-(isopropylthio)propoxy]benzene](/img/structure/B5236084.png)
1-bromo-4-[3-(isopropylthio)propoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-bromo-4-[3-(isopropylthio)propoxy]benzene, also known as IBTPB, is a chemical compound that belongs to the family of aryl bromides. It has been widely used in scientific research due to its unique properties.
Mecanismo De Acción
1-bromo-4-[3-(isopropylthio)propoxy]benzene exerts its action by binding to the target protein and inhibiting its activity. The exact mechanism of action depends on the protein being targeted. For example, in the case of the androgen receptor, 1-bromo-4-[3-(isopropylthio)propoxy]benzene binds to the ligand-binding domain and prevents the binding of androgens, thus inhibiting the transcriptional activity of the receptor.
Biochemical and Physiological Effects:
1-bromo-4-[3-(isopropylthio)propoxy]benzene has been found to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of prostate cancer cells by targeting the androgen receptor. It has also been found to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-bromo-4-[3-(isopropylthio)propoxy]benzene is its specificity towards the target protein. It has been found to have minimal off-target effects, which makes it a valuable tool in scientific research. However, one of the limitations of 1-bromo-4-[3-(isopropylthio)propoxy]benzene is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the use of 1-bromo-4-[3-(isopropylthio)propoxy]benzene in scientific research. One potential area of research is the investigation of its potential as a therapeutic agent for cancer treatment. Another area of research is the development of more soluble analogs of 1-bromo-4-[3-(isopropylthio)propoxy]benzene that can be used in a wider range of experiments. Additionally, 1-bromo-4-[3-(isopropylthio)propoxy]benzene can be used as a tool to investigate the role of specific proteins in various cellular processes.
Métodos De Síntesis
The synthesis of 1-bromo-4-[3-(isopropylthio)propoxy]benzene can be achieved through a series of chemical reactions. The starting material is 4-bromoanisole, which is reacted with 3-chloropropyl isopropyl sulfide in the presence of a base to form 4-(3-isopropylthiopropoxy)bromoanisole. This intermediate is then reacted with phenol in the presence of a base to form 1-bromo-4-[3-(isopropylthio)propoxy]benzene.
Aplicaciones Científicas De Investigación
1-bromo-4-[3-(isopropylthio)propoxy]benzene has been used in various scientific research studies, including but not limited to, the investigation of protein-protein interactions, drug discovery, and cancer research. It has been found to inhibit the activity of several proteins, such as the androgen receptor, estrogen receptor, and the nuclear factor kappa B (NF-κB) pathway. These proteins are involved in various cellular processes, including transcriptional regulation, cell proliferation, and apoptosis.
Propiedades
IUPAC Name |
1-bromo-4-(3-propan-2-ylsulfanylpropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrOS/c1-10(2)15-9-3-8-14-12-6-4-11(13)5-7-12/h4-7,10H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDHCKKGSJSPBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCOC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(3-propan-2-ylsulfanylpropoxy)benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethoxy-4-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5236019.png)
![N-methyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycine](/img/structure/B5236029.png)
![2-(2-fluorophenyl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5236030.png)
![N-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B5236035.png)




![4-{3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol](/img/structure/B5236068.png)
![2-methyl-4-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B5236075.png)
![2-(2,4-dichlorophenoxy)-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5236077.png)
![1'-(3,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B5236078.png)